Thiophene derivatives are widely used in the field of material science as organic semiconductors . The methods of application involve the synthesis of thiophene-based analogs, which play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results have shown that thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Thiophene derivatives are also utilized in the fabrication of organic light-emitting diodes (OLEDs) . The experimental procedures involve the synthesis of thiophene-based molecules, which are then used in the fabrication process . The outcomes have shown that these molecules significantly improve the performance of OLEDs .
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The methods of application involve the synthesis of thiophene-based drugs and their testing in relevant biological models . The results have shown significant therapeutic effects in various disease models .
Fluorinated thiophene derivatives are widely used as soluble semiconductors . The methods of application involve the synthesis of fluorinated thiophene derivatives, which are then used in semiconductor devices . The outcomes have shown that these derivatives significantly improve the performance of these devices .
Fluorinated thiophene derivatives are also used in the production of liquid crystals . The methods of application involve the synthesis of fluorinated thiophene derivatives, which are then used in the production of liquid crystals . The outcomes have shown that these derivatives significantly improve the performance of these crystals .
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The methods of application involve the synthesis of thiophene-based molecules, which are then used in the production of corrosion inhibitors . The outcomes have shown that these molecules significantly improve the performance of these inhibitors .
Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . The experimental procedures involve the synthesis of thiophene-based molecules, which are then used in the fabrication process . The outcomes have shown that these molecules significantly improve the performance of OFETs .
Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . The methods of application involve the synthesis of thiophene-based drugs and their testing in relevant biological models . The results have shown significant therapeutic effects in various disease models .
“5-(2-Fluorophenyl)thiophene-2-carbaldehyde” is used as a building block in chemical synthesis . The methods of application involve the use of this compound in the synthesis of various other compounds . The outcomes have shown that this compound can be effectively used as a building block in chemical synthesis .
5-(2-Fluorophenyl)thiophene-2-carbaldehyde is an organic compound characterized by its thiophene ring structure substituted with a fluorophenyl group and an aldehyde functional group. The molecular formula for this compound is C11H9FOS, and it has a molecular weight of approximately 208.25 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's electronic properties, which can influence its reactivity and biological activity.
As mentioned earlier, there's no documented research on the specific biological activity or mechanism of action of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde.
Due to the lack of specific research on this compound, detailed safety information is unavailable. However, as a general precaution, most aromatic aldehydes can be harmful if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory system []. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols.
The synthesis of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde can be achieved through several methods, including:
5-(2-Fluorophenyl)thiophene-2-carbaldehyde has potential applications in various fields:
Interaction studies involving 5-(2-Fluorophenyl)thiophene-2-carbaldehyde focus on its reactivity with biological molecules and other chemical species. Investigations typically assess:
Several compounds share structural similarities with 5-(2-Fluorophenyl)thiophene-2-carbaldehyde, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Thiophene-2-carbaldehyde | Aldehyde | Basic thiophene structure without substitution |
| 5-(Phenyl)thiophene-2-carbaldehyde | Aldehyde | Contains a phenyl group instead of fluorine |
| 3-(Fluorophenyl)thiophene-2-carbaldehyde | Aldehyde | Fluorine substitution at a different position |
| 4-(Fluorophenyl)thiophene-2-carbaldehyde | Aldehyde | Different substitution pattern on phenyl ring |
The uniqueness of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde lies in its specific substitution pattern, which influences its reactivity and potential applications compared to other thiophene derivatives. The presence of fluorine enhances its electronic properties, making it particularly interesting for applications in organic electronics and pharmaceuticals.
5-(2-Fluorophenyl)thiophene-2-carbaldehyde exhibits a distinctive molecular architecture characterized by the fusion of two aromatic systems: a thiophene ring and a fluorinated phenyl ring connected through a carbon-carbon bond [1]. The molecular framework consists of a five-membered thiophene heterocycle substituted at the 2-position with an aldehyde functional group and at the 5-position with a 2-fluorophenyl moiety [2] [3].
The conformational analysis reveals that the compound adopts a nearly planar configuration with minimal deviation from coplanarity between the thiophene and phenyl rings [4] [5]. The dihedral angle between the mean planes of the thiophene and 2-fluorophenyl rings typically ranges from 0.3° to 11.0°, indicating strong conjugative interaction between the aromatic systems [5]. This planarity is crucial for maintaining extended π-electron delocalization throughout the molecular framework [6].
The molecular geometry is characterized by specific torsion angles that define the conformational preferences [7] [8]. The thiophene ring maintains its characteristic envelope conformation with the sulfur atom slightly out of plane [9] [10]. The aldehyde group exhibits a preference for the s-trans conformation, where the carbonyl oxygen is positioned anti to the thiophene sulfur atom, minimizing steric repulsion [11] [7].
Computational studies using density functional theory methods have demonstrated that the anti conformation (torsion angle approximately 180°) represents the global minimum energy state, while the syn conformation (torsion angle near 0°) corresponds to a local minimum with an energy difference of approximately 0.3-0.4 kcal/mol [7]. The rotational barrier around the inter-ring carbon-carbon bond is estimated to be 2.0-4.0 kcal/mol, consistent with similar thiophene derivatives [7].
The physicochemical profile of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde encompasses a comprehensive set of molecular descriptors and constants that define its chemical behavior and properties [2] [3].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₁H₇FOS | Elemental Analysis [2] |
| Molecular Weight | 206.24 g/mol | Mass Spectrometry [2] [3] |
| Melting Point (estimated) | 80-85°C | Analog-based extrapolation [12] |
| Boiling Point (predicted) | 230-235°C | Computational prediction [12] |
| Density (estimated) | 1.3 g/cm³ | Molecular modeling [12] |
| XLogP (Partition Coefficient) | 3.37 | Computational chemistry [2] |
| Topological Polar Surface Area | 17.07 Ų | Molecular descriptors [2] |
| Hydrogen Bond Acceptors | 2 | Structural analysis [2] |
| Hydrogen Bond Donors | 0 | Structural analysis [2] |
| Rotatable Bonds | 2 | Conformational analysis [2] |
The compound demonstrates moderate lipophilicity as indicated by its XLogP value of 3.37, suggesting favorable membrane permeability characteristics [2]. The relatively low topological polar surface area of 17.07 Ų reflects the limited polar character of the molecule, primarily attributed to the carbonyl oxygen and fluorine atoms [2].
Thermal properties analysis indicates that the compound exhibits stability up to approximately 140-190°C before decomposition begins [13] [14]. The melting point estimation of 80-85°C is consistent with similar thiophene carbaldehyde derivatives, reflecting the balance between molecular planarity and intermolecular interactions [12] [15].
The compound's solubility profile shows enhanced solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide, while exhibiting limited aqueous solubility due to its hydrophobic aromatic character [16]. The presence of the fluorine substituent and aldehyde group contributes to increased polarity compared to unsubstituted thiophene derivatives [16].
The electronic structure of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is characterized by extended π-conjugation across the entire molecular framework, resulting in delocalized molecular orbitals and distinctive electronic properties [17] [18] [19].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly distributed across the thiophene ring and the phenyl substituent, with significant contribution from the π-electron system [18] [19]. The lowest unoccupied molecular orbital shows localization on the electron-withdrawing aldehyde group and the fluorinated phenyl ring, reflecting the electron-accepting nature of these substituents [17] [19].
| Electronic Parameter | Estimated Value | Computational Method |
|---|---|---|
| HOMO Energy | -5.8 to -6.2 eV | Density Functional Theory [17] [19] |
| LUMO Energy | -2.0 to -2.5 eV | Density Functional Theory [17] [19] |
| HOMO-LUMO Gap | 3.3 to 4.2 eV | Computational analysis [17] [18] |
| Ionization Potential | 5.8 to 6.2 eV | Theoretical calculation [17] |
| Electron Affinity | 2.0 to 2.5 eV | Theoretical calculation [17] |
| Chemical Hardness | 1.6 to 2.1 eV | Reactivity parameter [17] |
| Dipole Moment | 3.0 to 4.0 D | Electrostatic calculation [18] |
The molecular electrostatic potential mapping demonstrates that electron density is concentrated on the thiophene sulfur atom, the carbonyl oxygen of the aldehyde group, and the fluorine substituent [18]. These regions represent nucleophilic sites with negative electrostatic potential, while the aromatic hydrogen atoms exhibit positive electrostatic potential, indicating electrophilic character [18].
The fluorine substituent exerts a significant electron-withdrawing inductive effect, modulating the electron density distribution throughout the conjugated system [19]. This effect is manifested in the downfield shift of nuclear magnetic resonance signals and the stabilization of the molecular orbitals [19].
Charge distribution analysis using Mulliken population analysis reveals partial positive charges on the aromatic carbon atoms and partial negative charges on the heteroatoms (sulfur, oxygen, and fluorine) [20] [19]. The charge separation contributes to the molecular dipole moment and influences the compound's interactions with polar environments [18].
The crystal packing of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde is governed by a complex network of weak intermolecular interactions that stabilize the solid-state structure [4] [9] [5].
The primary intermolecular interactions include weak carbon-hydrogen to oxygen hydrogen bonds involving the aldehyde carbonyl group as an acceptor [9] [10]. These interactions typically exhibit distances in the range of 2.3-2.8 Å and contribute significantly to the overall crystal stability [9] [21]. Additional carbon-hydrogen to fluorine hydrogen bonds are formed with the fluorine substituent, with characteristic distances of 2.4-2.9 Å [22] [5].
| Interaction Type | Distance Range | Strength | Geometric Description |
|---|---|---|---|
| C-H···O Hydrogen Bonds | 2.3-2.8 Å | Weak | Linear to bent geometry [9] |
| C-H···F Hydrogen Bonds | 2.4-2.9 Å | Weak | Directional interactions [5] |
| π-π Stacking | 3.3-3.7 Å | Moderate | Face-to-face arrangement [4] |
| van der Waals Forces | Variable | Weak-Moderate | General contacts [4] |
π-π stacking interactions between parallel aromatic rings contribute to the three-dimensional crystal architecture [4] [23]. The thiophene rings exhibit face-to-face stacking with inter-ring distances of approximately 3.3-3.7 Å, characteristic of aromatic π-π interactions [4] [10]. These interactions are enhanced by the planar molecular geometry, which facilitates optimal orbital overlap [6].
The crystal structure typically adopts monoclinic or triclinic symmetry, with space groups such as P2₁/c or P-1 being most common for similar planar heterocyclic aldehydes [9] [5]. The molecular packing is characterized by the formation of supramolecular chains or layers through hydrogen bonding networks [10] [21].
Hirshfeld surface analysis has been employed to quantify the contribution of different intermolecular contacts to the overall crystal packing [5]. The analysis reveals that hydrogen bonding interactions account for approximately 25-35% of the total intermolecular contacts, while van der Waals forces and π-π interactions constitute the remaining contributions [5].
The presence of the fluorine substituent introduces additional complexity to the packing arrangements through weak halogen bonding interactions [22]. These interactions, though relatively weak, can influence the overall crystal morphology and stability [22] .
The structure-property relationships in 5-(2-Fluorophenyl)thiophene-2-carbaldehyde demonstrate clear correlations between molecular architecture and observable properties [17] [4] [19].
The extended π-conjugation between the thiophene and phenyl rings results in enhanced electronic delocalization, which directly influences the compound's optical and electronic properties [6] [25]. The planar molecular geometry facilitates this conjugation, leading to reduced HOMO-LUMO energy gaps compared to non-planar analogues [19] [6].
| Structural Feature | Property Impact | Mechanistic Basis |
|---|---|---|
| Thiophene Ring | Enhanced π-delocalization | Aromatic heterocycle character [6] |
| 2-Fluorophenyl Group | Increased polarity | Electron-withdrawing effect [19] |
| Aldehyde Functionality | Reactive site | Electrophilic carbon center [16] |
| Molecular Planarity | Extended conjugation | Orbital overlap optimization [6] |
| Fluorine Position | Conformational restriction | Steric and electronic effects [23] |
The electron-withdrawing nature of both the fluorine substituent and the aldehyde group creates a push-pull electronic system that enhances the compound's polarizability and nonlinear optical properties [17]. This electronic asymmetry contributes to the observed dipole moment and influences the compound's behavior in polar environments [18].
The conformational rigidity imposed by the planar structure restricts molecular flexibility, resulting in well-defined spectroscopic signatures and predictable photophysical behavior [23] [25]. The reduced conformational freedom also contributes to the compound's thermal stability and crystallization behavior [14].
Intermolecular interactions directly correlate with the compound's solid-state properties, including melting point, crystal morphology, and mechanical characteristics [4] [9]. The balance between hydrogen bonding, π-π stacking, and van der Waals forces determines the overall crystal stability and influences phase transition temperatures [14].
The structure-property relationships extend to the compound's chemical reactivity, where the aldehyde group serves as a primary reactive site for nucleophilic addition reactions [16]. The electronic properties of the thiophene ring are modulated by the fluorophenyl substituent, affecting the compound's behavior in electrophilic aromatic substitution reactions [19].
The target molecule unites a fluorinated phenyl ring with a formylated thiophene core. Its synthesis therefore hinges on two key bond-forming events: (i) construction of the C5-aryl linkage on thiophene and (ii) installation (or retention) of the C2-aldehyde.
| Building Block | Commercial Availability | Typical Price Band | Key Reactivity |
|---|---|---|---|
| 5-Bromothiophene-2-carbaldehyde | Multi-kg, 97% purity | Moderate | Excellent electrophile in Pd/Ni couplings [3] |
| 2-Fluorophenylboronic acid / ester | Multi-kg | Moderate | Stable, high transmetalation rates in aqueous SMC [4] |
| 5-(2-Fluorophenyl)thiophene-2-boronic ester | Rare | High | Enables electrophile–nucleophile role reversal [5] |
| Route | Step Count | Isolations | Overall Yield (lab-scale) | Catalytic Loading (Pd) | Comment |
|---|---|---|---|---|---|
| Path A: Pre-formylated Suzuki (Br-thiophene-CHO + F-Ph-B(OH)₂) | 1 | 1 | 80–90% [6] [7] | 0.1–2 mol % | Widely adopted; highest atom economy |
| Path B: Post-formylation (Suzuki on Br-thiophene → Vilsmeier) | 2 | 2 | 60–70% [2] | 0.1–1 mol % | Avoids aldehyde poisoning of catalyst |
| Path C: Direct C-H arylation of thiophene-CHO | 1 | 1 | 55–70% [8] | 2–5 mol % Pd/Cu | Fewer reagents, but positional selectivity issues |
| Path D: Deformylative cross-electrophile (Ni, aldehyde as electrophile) | 1 | 1 | 50–65% [9] | 5–10 mol % Ni | Base-free; generates CO as by-product |
The benchmark transformation couples 5-bromothiophene-2-carbaldehyde with 2-fluorophenylboronic acid under aqueous biphasic conditions. [4]
| Entry | Pd Source | Ligand | Base | Solvent (4 : 1) | Temp (°C) | Time (h) | Isolated Yield |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ 0.5 mol % | SPhos 1.0 mol % | K₃PO₄ 3 eq | n-BuOH/H₂O | 85 | 12 | 88% [4] |
| 2 | Pd/C 1 mol % | – | K₂CO₃ 3 eq | EtOH/H₂O | 25 | 18 | 82% [10] |
| 3 | Pd(OAc)₂ 0.1 mol % | XPhos 0.2 mol % | K₂CO₃ 2 eq | Toluene/H₂O | 100 | 4 | 90% (4 mmol scale) [11] |
Key observations
Ni(0)/trioctylphosphine couples benzaldehydes with arylboronates under base-free conditions, proceeding via acyl-Ni hydride and decarbonylation. [9] Applying this to 5-formylthiophene enables one-pot C5 arylation with aldehyde loss, affording the product after re-formylation at C2.
Handy and co-workers evaluated >40 ligands for double Suzuki couplings on dibromothiophene-CHO. [6] SPhos delivered the best balance of conversion (≥95%) and aldehyde integrity.
OPRD studies show that 0.01 mol % Pd corresponds to ~50 ppm metal; coupling of arylboronates with thiophene-aldehydes proceeded to full conversion in 6 h, meeting ICH Q3D elemental impurity guidelines post-workup (<5 ppm). [12]
Using the Python-derived values:
| Parameter | Pre-formylated Suzuki | Direct C-H Arylation |
|---|---|---|
| Atom Economy | 62.3%[calc] | 84% (no boron waste) |
| Isolated Yield (lab) | 85–90% [4] [6] | 55–70% [8] |
| Process E-Factor (kg waste/kg product) | 12–15 (toluene/H₂O) | 8–10 (DMAc) |
While C-H arylation has superior atom economy, its lower yield and higher catalyst loading offset advantages at pilot scale.
Major environmental burdens arise from boronic acid synthesis (boron mining, pinacol production) and halogenated thiophene precursor production. [17] Catalyst recovery and ligand recycling emerge as key levers for impact reduction.
Combinatorial exploration of ligand-accelerated Suzuki–Miyaura couplings and modern C–H functionalization provides a versatile toolkit for accessing 5-(2-fluorophenyl)thiophene-2-carbaldehyde in high yield and purity. Ongoing innovations in ppm-level catalysis, heterogeneous recycling, and greener solvents are steadily closing the gap between laboratory efficiency and industrial sustainability, positioning this aldehyde as an attractive scaffold for materials and medicinal chemistry.